2-Amino-2-(3-methylphenyl)acetamide
Description
2-Amino-2-(3-methylphenyl)acetamide is a substituted acetamide derivative characterized by a 3-methylphenyl group attached to the acetamide backbone and an amino group at the α-carbon position.
The molecular formula of this compound can be inferred as C₁₀H₁₂N₂O (molecular mass ≈ 176.22 g/mol). Its structure allows for hydrogen bonding via the amino and carbonyl groups, influencing its solubility and crystallinity. highlights that meta-substituted phenylacetamides, such as N-(3-methylphenyl)-2,2,2-trichloro-acetamide, exhibit distinct solid-state geometries due to steric and electronic effects of substituents, which may extend to this compound .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-amino-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12) |
InChI Key |
NBDYFZMEZYZBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-methylphenyl)acetamide typically involves the reaction of 3-methylbenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-methylbenzylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Amino-2-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Acetamides
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 3-methyl group in this compound is electron-donating, which contrasts with electron-withdrawing trichloro (-CCl₃) or nitro groups in analogs (). These differences significantly impact crystallinity and intermolecular interactions. For example, trichloro-substituted analogs exhibit distorted geometries due to steric clashes, whereas methyl groups favor planar arrangements .
- The target compound’s amino group may offer additional hydrogen-bonding sites for target binding.
Crystallographic and Solid-State Behavior
- Meta-Substitution Effects: reveals that meta-substituted phenylacetamides (e.g., 3-CH₃, 3-Cl) crystallize in monoclinic systems with varying unit cell parameters. For instance, N-(3-methylphenyl)-2,2,2-trichloro-acetamide adopts a P21/c space group with distinct hydrogen-bonding networks compared to dichloro-substituted analogs .
- Comparison with N-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide : This analog () crystallizes with a pyrimidine ring, enabling π-π stacking interactions absent in the target compound. Such differences highlight how auxiliary functional groups modulate packing efficiency and stability.
Research Implications and Gaps
- Pharmacological Potential: While quinazolinone-acetamides show anti-inflammatory activity (), the target compound’s bioactivity remains underexplored.
- Computational Modeling: Docking studies () on collagenase inhibitors demonstrate the utility of acetamide-amino hybrids in drug design. Similar approaches could predict the target compound’s interactions with biological targets.
Biological Activity
2-Amino-2-(3-methylphenyl)acetamide, also known as 3-methylphenylglycine, is an organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C9H11N and a molecular weight of 135.19 g/mol. Its structure features an amino group, a methyl group on the aromatic ring, and an acetamide functional group, which contribute to its biological activity.
1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that certain acetamides, including this compound, demonstrated efficacy against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis, particularly through interactions with penicillin-binding proteins (PBPs) .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophage cells . This effect suggests potential therapeutic applications in treating inflammatory diseases.
3. Neuroprotective Properties
Recent investigations have pointed to the neuroprotective effects of this compound in models of neurodegeneration. The compound appears to exert protective effects against oxidative stress-induced neuronal damage, potentially through the modulation of glutamate receptors and enhancement of antioxidant defenses .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and inflammatory pathways.
- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Antioxidant Activity : By scavenging free radicals, it helps mitigate oxidative stress in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of a series of acetamides, including this compound, against multi-drug resistant bacterial strains. The results demonstrated its potential as a lead compound for developing new antibiotics, particularly against resistant strains of Staphylococcus aureus.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment involving mice subjected to induced oxidative stress, administration of this compound resulted in a significant reduction in neuronal cell death compared to untreated controls. Behavioral assessments indicated improved cognitive function post-treatment.
Future Directions
The promising biological activities exhibited by this compound warrant further exploration:
- Development of Derivatives : Synthesizing analogs may enhance potency and selectivity for specific biological targets.
- Clinical Trials : Rigorous clinical trials are needed to evaluate safety and efficacy in humans for both antimicrobial and neuroprotective applications.
- Mechanistic Studies : Further research is necessary to elucidate the detailed mechanisms underlying its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
